molecular formula C27H38Cl3N3O2 B1197853 Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride CAS No. 81541-26-6

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride

Cat. No.: B1197853
CAS No.: 81541-26-6
M. Wt: 543.0 g/mol
InChI Key: IXDXMHOJTVBKJI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Varian CFT-20): Peaks at δ 1.4–1.6 ppm (piperidinyl CH₂), δ 2.4–2.7 ppm (N–CH₂–CH₂–O), δ 3.6–3.8 ppm (O–CH₂–CH₂–N), and δ 6.8–8.2 ppm (aromatic acridine protons).
  • ¹³C NMR : Signals at 115–150 ppm (aromatic carbons), 50–60 ppm (ether-linked CH₂), and 22–25 ppm (piperidinyl CH₂).

Infrared (IR) Spectroscopy

  • Bands at 3050 cm⁻¹ (aromatic C–H stretch), 1600 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–O–C ether), and 2450 cm⁻¹ (N⁺–H from protonated piperidine).

Mass Spectrometry

  • ESI-MS : Major peak at m/z 543.0 [M+H]⁺, with fragments at m/z 433.6 (parent acridine after HCl loss) and m/z 114.1 (piperidinyl moiety).

Solubility Profile and Stability Under Physiological Conditions

Solvent Solubility (mg/mL) Notes
Water 25–30 Enhanced by HCl counterions.
Dimethyl sulfoxide 10–15 Partial solubility due to polarity.
Ethanol <5 Limited solubility in non-polar media.

The compound is stable at pH 4–7 but degrades under alkaline conditions (pH >8) due to deprotonation of the acridine ring. Hydrolytic stability studies indicate a half-life of >24 hours in aqueous buffer at 25°C.

Crystallographic Data and Conformational Analysis

Crystallographic Parameters (Predicted)

Parameter Value
Crystal system Triclinic
Space group P1
Unit cell volume 1200 ų
Density 1.35 g/cm³

The acridine core adopts a planar conformation , while the piperidinyl-ethoxy side chains exhibit flexibility, rotating freely around the C–O bonds (Fig. 2). Molecular dynamics simulations suggest that the protonated piperidine rings stabilize the structure via intramolecular hydrogen bonding with chloride ions.

Conformational Analysis

  • Acridine plane : Rigid due to π-conjugation.
  • Ethoxy linkers : Dihedral angles of 60–90° relative to the acridine plane, minimizing steric hindrance.
  • Piperidinyl rings : Chair conformation with equatorial N–H⁺ groups.

Properties

CAS No.

81541-26-6

Molecular Formula

C27H38Cl3N3O2

Molecular Weight

543.0 g/mol

IUPAC Name

3,6-bis(2-piperidin-1-ylethoxy)acridine;trihydrochloride

InChI

InChI=1S/C27H35N3O2.3ClH/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30;;;/h7-10,19-21H,1-6,11-18H2;3*1H

InChI Key

IXDXMHOJTVBKJI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl

Synonyms

3,6-bis(2-piperidinoethoxy)acridine
3,6-bis(2-piperidinoethoxy)acridine trihydrochloride
CL 246738
CL 248738
CL-246,738
CL-246.738
CL-248.738
CL-248738

Origin of Product

United States

Preparation Methods

One-Pot Methods

CN103554023A proposes a streamlined approach using ZnCl₂ and o-arylamino Schiff bases in THF at 50–80°C . This method avoids isolation of intermediates but yields lower purity (~70%).

Microwave-Assisted Synthesis

A patent by CN111777556A describes microwave irradiation (200W, 120°C) to accelerate acridine core formation, reducing reaction time to 0.5 hours .

Solvent-Free Catalysis

The SID.ir study highlights BNBTS (a Brønsted acid catalyst) for synthesizing acridine derivatives under solvent-free conditions at 90°C , though applicability to piperidine-functionalized variants remains untested.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldPurity
ClassicalPiperidine, HCl60–100°C, 18–36h75–85%>95%
One-PotZnCl₂, Schiff bases50–80°C, 10–24h65–70%~80%
MicrowaveH₂O₂, microwave120°C, 0.5h80%>90%
Solvent-FreeBNBTS90°C, 25min85–93%85–90%

Trade-offs :

  • Classical methods offer high purity but require prolonged reaction times.

  • Microwave synthesis improves efficiency but necessitates specialized equipment.

Challenges and Optimization Strategies

Side Reactions

  • Over-oxidation : Prolonged H₂O₂ exposure forms undesired dioxide byproducts.

  • Degradation : Acidic conditions during salt formation may hydrolyze ethoxy linkages if temperatures exceed 60°C .

Scalability

  • Steel bomb reactors are optimal for large-scale piperidine substitution but pose safety risks due to high-pressure conditions.

  • Continuous-flow systems (unreported in literature) could enhance safety and yield for industrial production.

Chemical Reactions Analysis

3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride has been extensively studied for its immunomodulatory effects. It has shown potential in:

Mechanism of Action

The compound exerts its effects by stimulating macrophages to release interferon-alpha, which subsequently activates natural killer cells. This activation enhances the cytotoxic activity of natural killer cells, allowing them to target and destroy tumor cells and infected cells. The compound’s interaction with interferon and macrophages is crucial for its immunomodulatory effects .

Comparison with Similar Compounds

Table 1: Key Acridine Derivatives and Their Properties

Compound Name (Example from ) Substituents Molecular Formula Key Features
CL 246,738 (Target Compound) 3,6-bis(2-piperidinoethoxy) C₂₇H₃₅N₃O₂·3HCl Activates macrophages/NK cells via IFN-α; oral bioavailability .
Example 1 3,6-bis(morpholinoacetyl-amino) C₂₇H₃₄Cl₃N₅O₅ Morpholine groups may enhance solubility; limited in vivo data .
Example 2 3,6-bis(N,N-diethylamino-acetyl-amino) C₂₉H₃₈Cl₃N₅O₂ Diethylamino side chains increase lipophilicity; potential for CNS penetration .
Example 3 3,6-bis(N,N-dimethylamino-acetyl-amino) C₂₅H₃₀Cl₃N₅O₂ Dimethyl groups reduce steric hindrance; unknown immunomodulatory effects .
Example 6 3,6-bis(N,N-di-n-propylamino-acetyl-amino) C₃₃H₅₀Cl₃N₅O₂ Larger alkyl chains may reduce solubility; unstudied in immune models .

Mechanistic and Pharmacological Differences

  • CL 246,738 vs. Morpholino derivatives may exhibit slower metabolic clearance due to oxygen’s electron-withdrawing effects .
  • CL 246,738 vs. Diethylamino Derivatives (Example 2): Diethylamino groups in Example 2 increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, CL 246,738’s piperidine-ethoxy linker balances solubility and membrane permeability .
  • CL 246,738 vs. However, CL 246,738’s larger piperidine rings may stabilize interactions with macrophage surface receptors .

Clinical and Preclinical Data

  • Macrophage Specificity: Unlike Examples 1–7 (), CL 246,738’s macrophage activation is dependent on IFN-α and protease release, indicating a distinct signaling pathway .
  • Salt Form: The trihydrochloride salt in CL 246,738 improves solubility (>100 mg/mL in water) compared to hemihydrate or dihydrate forms seen in analogues (e.g., Example 6) .

Biological Activity

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride is a synthetic compound that has garnered attention due to its significant biological activities, particularly as an immunomodulator. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H38Cl3N3O2
  • Molecular Weight : Approximately 542.97 g/mol
  • CAS Number : 81541-26-6
  • IUPAC Name : 3,6-bis(2-piperidin-1-ylethoxy)acridine; trihydrochloride

The compound features an acridine backbone with ethoxy groups substituted at the 3 and 6 positions. The presence of three hydrochloride groups enhances its solubility in aqueous environments, which is crucial for its biological activity .

This compound primarily acts as an immunomodulator . Research indicates that it activates natural killer (NK) cells and macrophages, enhancing their cytotoxicity against tumor cells. The mechanism involves stimulating macrophages to release interferon-alpha (IFN-α), which subsequently activates NK cells . This interaction is vital for its potential use in cancer therapy and immune-related conditions.

Immunomodulatory Effects

The compound's ability to enhance NK cell activity has been documented in various studies. For instance:

  • Natural Killer Cell Activation : Acridine derivatives have shown increased NK cell cytotoxicity against various tumor cell lines, suggesting potential applications in cancer immunotherapy .
  • Macrophage Activation : It promotes the release of pro-inflammatory cytokines from macrophages, thereby modulating the immune response .

Antitumor Activity

Acridine derivatives have been explored for their anticancer properties:

  • Cytotoxicity Studies : In vitro studies have demonstrated that acridine compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and K562 (leukemia) .
  • Mechanisms of Action : The anticancer effects are attributed to DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair .

Comparative Analysis with Other Acridine Derivatives

To understand the unique properties of this compound compared to other acridine derivatives, a summary table is provided below:

Compound NameStructure FeaturesUnique Aspects
AcridineBasic acridine structureFoundational structure for various derivatives
3,6-Bis(2-chloroethoxy)acridineChlorine substituents at ethoxy positionsPotentially more reactive due to electrophilic chlorine
9-AminoacridineAmino group at position 9Known for antibacterial properties
Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy) Piperidinoethoxy substitutionsEnhanced immunomodulatory properties

This comparison highlights the significance of the piperidinoethoxy substitutions in enhancing the immunomodulatory effects compared to other acridine derivatives .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of acridine derivatives:

  • NK Cell Activation Studies : A study demonstrated that treatment with acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- significantly increased NK cell cytotoxicity against tumor cells in vitro.
  • Animal Models : In vivo experiments using mouse models indicated that administration of this compound led to reduced tumor growth in models of Ehrlich ascites carcinoma .
  • Toxicity Assessment : Acute toxicity tests showed that the compound exhibited a favorable safety profile at therapeutic doses .

Q & A

Q. What is the immunomodulatory mechanism of 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride (CL 246,738) in enhancing natural killer (NK) cell activity?

  • Methodological Answer : The compound enhances NK cell cytotoxicity via macrophage-dependent interferon-alpha (IFN-α) induction.
  • In vivo : Oral administration in mice (10–160 mg/kg) showed dose-dependent NK cell activation, peaking at 40 mg/kg. Effects lasted ≤3 days but were boosted with repeated dosing .
  • In vitro : Requires 0.02–0.2 µg/mL of CL 246,738 and ≥3-day incubation. Activation is abolished by anti-IFN-α+β antibodies, implicating IFN-α as the critical mediator .
  • Key Markers : Anti-asialo GM-1 (ASGM-1) antibody confirmed increased NK cell populations via radioimmunoassay and immunofluorescence .

Q. Which experimental models are appropriate for studying the compound’s immunomodulatory effects?

  • Methodological Answer :
  • Murine Models : Wild-type mice (e.g., C57BL/6) are standard for assessing dose-response kinetics. Beige mice (NK cell-deficient) validate NK-specific activity restoration .
  • In Vitro Systems : Co-cultures of splenocytes with macrophages are essential to replicate IFN-α-dependent activation .

Q. How is the compound’s bioavailability and dosing regimen optimized in preclinical studies?

  • Methodological Answer :
  • Peak Activation : A single 40 mg/kg oral dose in mice maximizes NK cell activity within 24–72 hours.
  • Sustained Effects : Intermittent dosing (e.g., every 3 days) maintains efficacy, as activity diminishes post-72 hours .

Advanced Research Questions

Q. How do macrophages mediate the compound’s activation of NK cells, and what experimental approaches validate this dependency?

  • Methodological Answer :
  • Macrophage Depletion : Use clodronate liposomes to deplete macrophages in vitro/in vivo. NK activation is abolished in depleted systems, confirming macrophage necessity .
  • Cytokine Blockade : Anti-IFN-α+β antibodies (but not anti-IFN-β alone) inhibit activation, suggesting IFN-α is the primary macrophage-derived signal .

Q. What contradictions exist between in vitro and in vivo efficacy, and how can they be resolved?

  • Methodological Answer :
  • Temporal Discrepancy : In vitro requires 3 days for activation, whereas in vivo effects peak at 24 hours. This suggests metabolite conversion or secondary signaling in vivo.
  • Mitigation : Pharmacokinetic profiling (e.g., LC-MS) of the compound and metabolites in serum/tissues can clarify mechanisms .

Q. How does the compound’s short-lived in vivo efficacy impact translational study design?

  • Methodological Answer :
  • Dosing Strategy : Implement pulsed regimens (e.g., 40 mg/kg every 3 days) to sustain NK activity.
  • Combination Therapies : Pair with checkpoint inhibitors (e.g., anti-PD-1) to prolong antitumor effects, leveraging IFN-α’s role in immune priming .

Q. Are there discrepancies in dose-response data across studies, and how should researchers address them?

  • Methodological Answer :
  • Variable Sensitivity : Strain-specific differences (e.g., BALB/c vs. C57BL/6 mice) may alter dose thresholds.
  • Standardization : Pre-screen models for baseline NK activity (via chromium-51 release assays) to normalize responses .

Q. What analytical methods are recommended for quantifying the compound and its metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • Chromatography : Use HPLC or LC-MS with C18 columns and mobile phases (e.g., ammonium acetate buffer pH 6.5) for separation .
  • Detection : UV-Vis (λ = 254 nm) or tandem MS for low-concentration quantification .

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